molecular formula C31H35N3O6 B050855 Cinnamoyl-phe-(C)gly-pro-pro CAS No. 121822-29-5

Cinnamoyl-phe-(C)gly-pro-pro

Cat. No. B050855
M. Wt: 545.6 g/mol
InChI Key: DMQWIWWUQXRXSS-KNDPRKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamoyl-phe-(C)gly-pro-pro, commonly known as CPP, is a peptide that has been extensively studied for its potential therapeutic applications. CPP is a small peptide consisting of four amino acids and is synthesized through various methods.

Mechanism Of Action

CPP is believed to enhance the cellular uptake of various compounds by facilitating their transport across the cell membrane. CPP is also believed to have antimicrobial and anticancer properties through its ability to disrupt the cell membrane of bacteria and cancer cells.

Biochemical And Physiological Effects

CPP has been shown to have various biochemical and physiological effects, including its ability to enhance the absorption of various compounds, reduce inflammation, and improve wound healing. CPP has also been shown to have antimicrobial and anticancer properties, making it a promising therapeutic agent for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

CPP has several advantages for lab experiments, including its ease of synthesis and its ability to enhance the cellular uptake of various compounds. However, CPP also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of CPP, including its use as a drug delivery system for various compounds, its potential therapeutic applications in the treatment of various diseases, and its use in combination with other compounds to enhance their efficacy. Further research is needed to fully understand the mechanism of action of CPP and to explore its potential therapeutic applications.
Conclusion:
In conclusion, CPP is a small peptide with potential therapeutic applications. CPP can be synthesized through various methods and has been extensively studied for its ability to enhance the absorption of various compounds, reduce inflammation, and improve wound healing. CPP has also been shown to have antimicrobial and anticancer properties, making it a promising therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of CPP and to explore its potential therapeutic applications.

Synthesis Methods

CPP can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the sequential addition of amino acids to a solid support, whereas solution-phase peptide synthesis involves the coupling of amino acids in solution. CPP can also be synthesized through enzymatic methods, including the use of proteases and peptidases.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications, including its use as a drug delivery system and its ability to enhance the absorption of various compounds. CPP has also been shown to have antimicrobial and anticancer properties. CPP has been studied in vitro and in vivo, and its potential therapeutic applications are currently being investigated in clinical trials.

properties

CAS RN

121822-29-5

Product Name

Cinnamoyl-phe-(C)gly-pro-pro

Molecular Formula

C31H35N3O6

Molecular Weight

545.6 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[4-oxo-6-phenyl-5-[[(E)-3-phenylprop-2-enoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H35N3O6/c35-27(16-18-29(37)33-19-7-13-25(33)30(38)34-20-8-14-26(34)31(39)40)24(21-23-11-5-2-6-12-23)32-28(36)17-15-22-9-3-1-4-10-22/h1-6,9-12,15,17,24-26H,7-8,13-14,16,18-21H2,(H,32,36)(H,39,40)/b17-15+/t24?,25-,26-/m0/s1

InChI Key

DMQWIWWUQXRXSS-KNDPRKAVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O

SMILES

C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O

synonyms

(5-cinnamido-4-oxo-6-phenylhexanoyl)prolyl-proline
cinnamoyl-Phe-(C)Gly-Pro-Pro

Origin of Product

United States

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